molecular formula C15H16N2O5 B2463922 Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 341967-20-2

Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Cat. No. B2463922
M. Wt: 304.302
InChI Key: KZLNMKBIFHNSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a synthetic compound . It is also known as ethyl olivetolate.


Molecular Structure Analysis

The molecular formula of this compound is C15H16N2O5 . The InChI code is 1S/C15H16N2O5/c1-3-22-12(18)9-17-14(20)13(19)16(15(17)21)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.3 . It is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

1. Heterocyclic Synthesis

Ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates were prepared and treated with ammonia, primary amines, or hydrazine to give 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives. These derivatives were obtained by reacting ethyl bromoacetate with 1,5-dibenzylidenecarbonohydrazide sodium salt (Milcent, Barbier, Yver, & Mazouz, 1991).

2. Antioxidant Activities

Ethyl acetate and n-butanol fractions of walnut kernels showed DPPH scavenging activities. Ethyl gallate, among other phenolic compounds, was isolated and identified in Juglans regia, contributing to its antioxidant activities (Zhang, Liao, Moore, Wu, & Wang, 2009).

3. Catalysis in Asymmetric Michael Reactions

1,2-Bis(2-methylphenyl)ethylene-1,2-diamine, a chiral framework for 2-(1-benzyl-2-hydroxyethyl)imino-1,3-dimethylimidazolidine, showed catalysis ability in asymmetric Michael reactions involving t-butyl diphenyliminoacetate and ethyl acrylate (Ryoda, Yajima, Haga, Kumamoto, Nakanishi, Kawahata, Yamaguchi, & Ishikawa, 2008).

4. Ionic Liquid-Catalyzed Synthesis

1-Ethyl-3-methylimidazole acetate ([EMIM]OAc) was a catalyst for the synthesis of 2-aryl-4,5-diphenyl imidazoles, showing advantages like avoiding harmful catalysts and high yields (Zang, Su, Mo, Cheng, & Jun, 2010).

5. Synthesis of Pyridazinone Derivatives

(E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate was synthesized and characterized, contributing to the study of pyridazinone derivatives (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).

6. Synthesis of Polyfunctionally Substituted Derivatives

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

7. Transesterification/Acylation Reactions

N-Heterocyclic carbenes, including imidazol-2-ylidenes, were efficient catalysts in transesterification, mediating acylation of alcohols with enol acetates at room temperature (Grasa, Gueveli, Singh, & Nolan, 2003).

8. Aldose Reductase Inhibition

3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids showed inhibitory activity against aldose reductase, with potential therapeutic implications (Ishii, Kotani, Nagaki, Shibayama, Toyomaki, Okukado, Ienaga, & Okamoto, 1996).

Safety And Hazards

This compound is considered hazardous. It has the GHS07 pictogram. The hazard statements include H302, H312, and H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-[3-[(3-methylphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-3-22-12(18)9-17-14(20)13(19)16(15(17)21)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLNMKBIFHNSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

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